(4-THIEN-2-YLPHENYL)METHANOL

概要

説明

(4-THIEN-2-YLPHENYL)METHANOL is a useful research compound. Its molecular formula is C11H10OS and its molecular weight is 190.2615. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(4-Thien-2-ylphenyl)methanol, a thiophene derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a thiophene ring and a phenolic hydroxyl group, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10OS, with a molecular weight of approximately 210.26 g/mol. The compound features a thiophene ring substituted at the 4-position with a phenyl group, which enhances its lipophilicity and potential for membrane permeability.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 0.5 mg/mL.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Results demonstrate that this compound possesses notable free radical scavenging abilities, suggesting potential protective effects against oxidative stress.

- Anti-inflammatory Effects : In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, thereby suggesting its potential use in inflammatory diseases.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in metabolic pathways. For example:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as cyclooxygenase (COX), which play a critical role in inflammation and pain pathways.

- Cell Signaling Modulation : It may influence cellular signaling pathways related to apoptosis and cell proliferation, potentially through interactions with proteins involved in these processes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thiophene derivatives, including this compound. Results showed that it significantly inhibited bacterial growth compared to control groups, supporting its application in developing new antibiotics.

- Antioxidant Activity Assessment : Another research focused on comparing the antioxidant activities of different phenolic compounds. It was found that this compound exhibited a higher antioxidant capacity than some commonly used antioxidants like ascorbic acid.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally related compounds reveals differences in biological activity:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| (4-Methylthio)thiophen-2-yl(phenyl)methanol | C12H12OS2 | Moderate antibacterial |

| 2-Octylthiophene | C12H16S | Low antioxidant activity |

| (4-Ethoxy)thiophen-2-yl(phenyl)methanol | C12H14O2S | High anti-inflammatory |

科学的研究の応用

Organic Synthesis

Role as an Intermediate:

(4-Thien-2-ylphenyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its structure, which includes a thienyl group attached to a phenyl group with a hydroxymethyl functional group, allows it to participate in various chemical reactions. The compound can be synthesized through several methodologies, including Grignard reactions and nucleophilic substitutions, depending on the desired product and reaction conditions.

Reactions Involving this compound:

- Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile in substitution reactions.

- Cross-Coupling Reactions: It can be utilized in cross-coupling reactions to form biaryl compounds, which are important in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Potential Drug Development:

The compound has shown potential applications in drug development due to its structural characteristics that may confer biological activity. Research indicates that thiophene derivatives have been associated with various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Case Studies:

- A study highlighted the synthesis of antipyrine-thiophene hybrids that demonstrated significant antioxidant and antibacterial properties, suggesting that this compound could serve as a scaffold for developing new therapeutic agents .

Materials Science

Electrochromic Materials:

this compound can also be explored in materials science as a potential component for electrochromic materials. These materials change color when an electric current is applied and are used in applications such as smart windows and displays. The compound's thienyl structure contributes to its electronic properties, making it suitable for such applications .

Summary Table of Applications

特性

IUPAC Name |

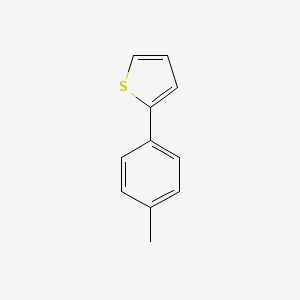

2-(4-methylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFPQCUHILRPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16939-04-1 | |

| Record name | 2-(4-Methylphenyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。